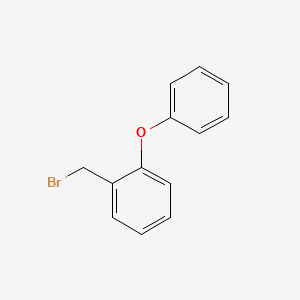

1-(Bromomethyl)-2-phenoxybenzene

Descripción

Significance of Aryl Bromides in Synthetic Methodologies

Aryl bromides are a cornerstone of modern synthetic organic chemistry, primarily due to their role in cross-coupling reactions. These reactions, often catalyzed by transition metals like palladium, allow for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. nih.govnih.govacs.orgacs.orgorganic-chemistry.org The carbon-bromine bond in aryl bromides is of intermediate reactivity, making it stable enough for isolation and handling while being sufficiently reactive to participate in a wide array of transformations. This has made them indispensable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. acs.org

Overview of Benzyl (B1604629) Halides as Versatile Synthetic Intermediates

Benzyl halides, including benzyl bromide and benzyl chloride, are highly valued as synthetic intermediates. wisdomlib.org Their reactivity stems from the benzylic position of the halogen, which is activated towards nucleophilic substitution. quora.comucalgary.ca This activation is due to the stabilization of the resulting carbocation intermediate through resonance with the adjacent aromatic ring. quora.com Consequently, benzyl halides readily react with a variety of nucleophiles to form new carbon-carbon and carbon-heteroatom bonds, making them fundamental building blocks in organic synthesis. nih.govrsc.org They can participate in both SN1 and SN2 type reactions, depending on the specific substrate and reaction conditions. quora.comucalgary.ca

Positioning of 1-(Bromomethyl)-2-phenoxybenzene within Advanced Chemical Synthesis Paradigms

This compound combines the key features of both aryl bromides and benzyl halides, positioning it as a unique tool in advanced chemical synthesis. The presence of the reactive bromomethyl group allows for a range of nucleophilic substitution reactions, while the phenoxy group can influence the electronic properties and steric environment of the molecule. This dual functionality makes it a valuable precursor for the synthesis of complex diarylmethane derivatives and other intricate molecular frameworks. Its structure is particularly relevant in medicinal chemistry, where the phenoxybenzyl motif is found in various biologically active compounds. nih.gov

Historical Context of Related Brominated Aromatic Systems in Chemical Discovery

The discovery of bromine in the 19th century by Carl Jacob Löwig and Antoine Balard paved the way for the exploration of brominated organic compounds. bsef.combgu.ac.ilresearchgate.netrsc.org Initially used in medicine, the applications of bromine-containing compounds have expanded significantly over time. bsef.combgu.ac.il The introduction of bromine into aromatic systems was a pivotal development, leading to the creation of a vast array of synthetic intermediates and functional molecules. researchgate.net The study of these compounds has been instrumental in the development of new synthetic methodologies and has contributed to our understanding of reaction mechanisms and chemical reactivity. researchgate.net

Chemical and Physical Properties of this compound

The specific properties of this compound are crucial for its handling and application in synthesis. Below is a table summarizing its key identifiers and properties.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 861319-72-4 epa.gov |

| Molecular Formula | C₁₃H₁₁BrO |

| Molecular Weight | 263.13 g/mol |

| Appearance | Not specified in available data |

| Boiling Point | Not specified in available data |

| Melting Point | Not specified in available data |

| Solubility | Not specified in available data |

Synthesis and Reactivity

The synthesis of this compound and its derivatives can be achieved through various established organic reactions. The primary reactivity of the molecule is centered around the bromomethyl group.

Synthetic Routes

A common method for the synthesis of similar phenoxybenzyl bromides involves the bromination of the corresponding methyl-substituted phenoxybenzene. For instance, the synthesis of 1-(bromomethyl)-2,4-dimethoxybenzene (B64200) is achieved by treating 2,4-dimethoxybenzyl alcohol with phosphorus tribromide (PBr₃) in toluene (B28343). A similar approach could be envisioned for the synthesis of this compound starting from 2-methylphenoxybenzene.

Key Reactions

The bromomethyl group of this compound is a key functional handle for a variety of chemical transformations.

Nucleophilic Substitution: It readily undergoes nucleophilic substitution reactions with a wide range of nucleophiles, such as amines, alcohols, and thiols, to introduce new functional groups.

Formation of Organometallic Reagents: The compound can be used to prepare organometallic reagents, such as Grignard or organolithium reagents, by reaction with appropriate metals. These reagents are then used in subsequent coupling reactions.

Cross-Coupling Reactions: The aryl bromide part of the molecule can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck reactions, to form new carbon-carbon bonds. nih.govnih.govacs.org

Applications in Research

The unique structural features of this compound make it a valuable starting material in various research areas, particularly in the synthesis of novel organic compounds with potential biological activity.

Precursor to Complex Molecules

Its bifunctional nature allows for sequential or one-pot reactions to build complex molecular architectures. For example, the bromomethyl group can be used to link the phenoxybenzene moiety to another molecular scaffold, while the aryl bromide can be functionalized in a subsequent step. This makes it a useful building block in the synthesis of natural products and their analogues.

Role in Medicinal Chemistry

The phenoxybenzyl moiety is a recognized pharmacophore in medicinal chemistry. Derivatives of this compound could be explored for their potential as therapeutic agents. For instance, related phenoxyphenyl derivatives have been investigated for their anticonvulsant and neuroprotective properties. nih.govnih.gov The ability to easily modify the structure of this compound makes it an attractive starting point for the development of new drug candidates.

Structure

3D Structure

Propiedades

IUPAC Name |

1-(bromomethyl)-2-phenoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BrO/c14-10-11-6-4-5-9-13(11)15-12-7-2-1-3-8-12/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQRIQBOWLXRKKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=CC=C2CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301301668 | |

| Record name | 1-(Bromomethyl)-2-phenoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301301668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82657-72-5 | |

| Record name | 1-(Bromomethyl)-2-phenoxybenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82657-72-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Bromomethyl)-2-phenoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301301668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Bromomethyl 2 Phenoxybenzene and Analogous Structures

Strategies for Benzyl (B1604629) Bromide Formation

The introduction of a bromine atom at the benzylic position is a key transformation in organic synthesis. This can be achieved through several routes, including free-radical halogenation, nucleophilic substitution, and the conversion of benzylic alcohols.

Free Radical Halogenation Approaches to the Benzyl Position

Free radical halogenation is a common method for the synthesis of benzyl bromides. numberanalytics.com This reaction proceeds via a radical chain mechanism and is typically initiated by heat, light, or a radical initiator. numberanalytics.comyoutube.com The benzylic position is particularly susceptible to radical halogenation due to the resonance stabilization of the resulting benzyl radical. youtube.comjove.com

Photochemical Initiation in Bromination Reactions

Photochemical initiation involves the use of light to generate bromine radicals, which then propagate the chain reaction. jove.comrsc.org This method is particularly useful for the benzylic bromination of electron-rich aromatic substrates, where traditional methods might lead to competing electrophilic ring bromination. rsc.org The Wohl-Ziegler reaction, for example, utilizes photochemical conditions for the bromination of allylic and benzylic positions. rsc.orgmasterorganicchemistry.com

Continuous flow photochemistry has emerged as a valuable technique for benzylic bromination, offering improved safety and reproducibility. rsc.orgrsc.org For instance, the use of BrCCl3 as a brominating agent in a continuous flow setup has been shown to be effective for electron-rich aromatic substrates. rsc.org

Radical Initiator-Mediated Reactions (e.g., AIBN, NBS)

Radical initiators, such as azobisisobutyronitrile (AIBN) and benzoyl peroxide, are frequently used in conjunction with a bromine source like N-bromosuccinimide (NBS) to facilitate benzylic bromination. commonorganicchemistry.comcommonorganicchemistry.com NBS is a convenient and safe source of bromine that allows for a low concentration of Br2 to be maintained throughout the reaction, minimizing side reactions. chadsprep.comlibretexts.org The reaction is typically carried out in a non-polar solvent like carbon tetrachloride (CCl4) at elevated temperatures. commonorganicchemistry.com

For example, the synthesis of 1-(bromomethyl)-3-phenoxybenzene (B1329657) has been achieved by reacting m-(phenoxy)toluene with NBS and a catalytic amount of AIBN in refluxing CCl4, yielding the desired product in high yield. chemicalbook.com

Nucleophilic Substitution Routes to Bromomethyl Functionalities

Nucleophilic substitution reactions provide an alternative pathway to bromomethyl compounds. futurelearn.combyjus.com In this approach, a suitable leaving group on a benzylic carbon is displaced by a bromide ion. futurelearn.commasterorganicchemistry.com The reaction can proceed through either an SN1 or SN2 mechanism, depending on the substrate and reaction conditions. libretexts.orgchemguide.co.uk Benzylic substrates are particularly reactive in nucleophilic substitution reactions due to the stability of the carbocation intermediate in the SN1 pathway and favorable transition state in the SN2 pathway. gla.ac.uk

Conversion of Benzylic Alcohols to Bromides (e.g., using PBr3)

Benzylic alcohols can be readily converted to benzyl bromides using phosphorus tribromide (PBr3). byjus.comcommonorganicchemistry.com This reaction is generally preferred over the use of hydrobromic acid as it avoids potential carbocation rearrangements. byjus.comlibretexts.org The reaction proceeds via an SN2 mechanism, resulting in an inversion of stereochemistry if the benzylic carbon is chiral. byjus.comcommonorganicchemistry.com PBr3 is a versatile reagent that is compatible with various functional groups, including ethers. masterorganicchemistry.com However, the reaction can sometimes result in lower yields due to the formation of phosphite (B83602) ester intermediates that are removed during aqueous workup. reddit.com

Selective Bromination Techniques for Aromatic Compounds

Selective bromination of aromatic compounds is crucial for the synthesis of specific isomers. Various methods have been developed to control the regioselectivity of bromination, particularly for activated aromatic systems.

One approach involves the use of ammonium (B1175870) bromide as a bromine source in the presence of an oxidant like Oxone®. organic-chemistry.orgorganic-chemistry.org This method is mild, efficient, and avoids the use of hazardous molecular bromine. organic-chemistry.org The reaction proceeds at room temperature and generally provides para-substituted products with high selectivity. organic-chemistry.org

Another strategy employs catalyst systems to direct the bromination. For instance, a combination of a shape-selective zeolite catalyst and a Lewis acid can be used for the high-yield, selective bromination of aromatic substrates. google.com Similarly, a catalyst comprising a zinc salt adsorbed on an inert support can be used for the highly selective bromination of aromatic compounds with elemental bromine. google.com

Regioselective Bromination of Substituted Benzene (B151609) Systems

The critical step in synthesizing 1-(Bromomethyl)-2-phenoxybenzene from 2-phenoxytoluene is the selective bromination of the benzylic methyl group, avoiding electrophilic substitution on the electron-rich aromatic rings. The Wohl-Ziegler reaction is a classic and highly effective method for this transformation. wikipedia.org This reaction utilizes N-Bromosuccinimide (NBS) as the bromine source in a non-polar solvent like carbon tetrachloride (CCl₄), with a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, often aided by light irradiation. wikipedia.orgmissouri.edu

The mechanism proceeds via a free radical chain reaction. The initiator generates a bromine radical (Br•) from NBS. This radical then abstracts a hydrogen atom from the methyl group of 2-phenoxytoluene, forming a relatively stable benzylic radical. This benzylic radical then reacts with a molecule of NBS to yield the final product, this compound, and a succinimidyl radical, which continues the chain. missouri.edu The stability of the benzylic radical intermediate is the key to the high regioselectivity, favoring C-H bond abstraction at the benzylic position over the aromatic ring C-H bonds. wikipedia.org

While NBS is highly effective for benzylic bromination, other reagents can be used, though they may offer less selectivity. Using elemental bromine (Br₂) under UV light can also induce radical bromination but often leads to a mixture of products and is harder to handle. gla.ac.uk For electrophilic aromatic bromination, which must be avoided in this case, reagents like Br₂ with a Lewis acid catalyst are used. nih.gov Some modern methods utilize visible-light photoredox catalysis to activate NBS, which can enhance reactivity and selectivity under milder conditions. nih.govacs.org

| Reagent/Condition | Typical Target Position | Mechanism | Selectivity for Benzylic Bromination | Reference |

|---|---|---|---|---|

| NBS, Radical Initiator (AIBN), CCl₄, Reflux | Benzylic (CH₃) | Radical Substitution | High | wikipedia.orgmissouri.edu |

| Br₂, UV Light | Benzylic (CH₃) | Radical Substitution | Moderate to Good | gla.ac.uk |

| Br₂, FeBr₃ (Lewis Acid) | Aromatic Ring (ortho, para) | Electrophilic Aromatic Substitution | Low (favors ring bromination) | nih.gov |

| NBS, Erythrosine B, Visible Light | Aromatic Ring (electron-rich) | Photoredox Catalysis | Low (favors ring bromination) | nih.govacs.org |

Control of Monobromination versus Polybromination

A significant challenge in benzylic bromination is preventing the reaction from proceeding too far, leading to the formation of dibrominated and tribrominated byproducts. Achieving a high yield of the desired monobrominated product, this compound, requires precise control over the reaction conditions.

The primary method for controlling the extent of bromination is the careful management of stoichiometry. Typically, using a slight excess, around 1.0 to 1.5 equivalents of the brominating agent like NBS, is optimal for maximizing the yield of the monobrominated product while minimizing polybromination. chemicalbook.com Using a large excess of NBS will invariably lead to higher degrees of bromination.

Other factors that influence the product distribution include reaction time and the purity of the reagents. Side reactions can be minimized by using freshly recrystallized NBS. missouri.edu Continuous monitoring of the reaction progress, for instance by gas chromatography (GC) or thin-layer chromatography (TLC), allows the reaction to be stopped once the starting material is consumed, preventing the subsequent bromination of the desired product.

| Equivalents of NBS | Relative Yield of Monobromo Product | Relative Yield of Dibromo Product | Comments | Reference |

|---|---|---|---|---|

| 1.0 | Good | Low | Some starting material may remain. | chemicalbook.com |

| 1.1 - 1.5 | Excellent | Minimal | Optimal range for monobromination. | chemicalbook.com |

| > 2.0 | Low | High | Favors the formation of polybrominated products. | missouri.edu |

Multi-Step Synthesis of Complex Phenoxy-Substituted Benzyl Bromides

The synthesis of the target compound and its analogs is inherently a multi-step process, beginning with the construction of the diaryl ether core. libretexts.orgsyrris.jp

Strategies for Introducing the Phenoxy Moiety

The formation of the C-O-C ether linkage between two aromatic rings is a cornerstone of this synthesis. Two classical named reactions are predominantly employed for this purpose: the Ullmann condensation and the Williamson ether synthesis.

The Ullmann condensation is a widely used method for synthesizing diaryl ethers. wikipedia.org It typically involves the coupling of a phenol (B47542) with an aryl halide in the presence of a copper catalyst at elevated temperatures. organic-chemistry.orgnih.gov The reaction can be performed with stoichiometric amounts of copper powder or, in more modern protocols, with catalytic amounts of soluble copper(I) or copper(II) salts, often with the addition of ligands to facilitate the reaction under milder conditions. nih.govnih.gov For the synthesis of the precursor 2-phenoxytoluene, one could react 2-cresol with an aryl halide like bromobenzene (B47551), or phenol with 2-halotoluene, using a copper catalyst. wikipedia.orgmdpi.com

The Williamson ether synthesis involves the reaction of an alkoxide (or in this case, a phenoxide) with an alkyl halide via an Sɴ2 mechanism. byjus.commasterorganicchemistry.com While highly effective for making alkyl-aryl ethers, its application for diaryl ethers is more limited because aryl halides are generally unreactive towards nucleophilic substitution unless the aromatic ring is activated by strong electron-withdrawing groups. learncbse.in Therefore, for constructing the 2-phenoxytoluene backbone, the Ullmann condensation is generally the more practical and common approach. wikipedia.org

| Method | Reactants | Conditions | Advantages | Limitations | Reference |

|---|---|---|---|---|---|

| Ullmann Condensation | Phenol + Aryl Halide | Copper catalyst, high temperature, base | Effective for non-activated aryl halides. | Harsh conditions, often requires stoichiometric copper. | wikipedia.orgorganic-chemistry.orgnih.gov |

| Williamson Ether Synthesis | Phenoxide + Aryl Halide | Polar solvent | Milder conditions than classical Ullmann. | Generally requires an activated aryl halide. | byjus.comlearncbse.in |

Sequential Functionalization for Target Compound Assembly

A typical synthetic sequence is as follows:

Step 1: Diaryl Ether Formation. 2-phenoxytoluene is synthesized via an Ullmann condensation. This is achieved by coupling 2-cresol with bromobenzene using a copper catalyst and a base such as potassium carbonate in a high-boiling polar solvent like dimethylformamide (DMF) or N-methylpyrrolidone (NMP). wikipedia.orgnih.gov

Step 2: Benzylic Bromination. The resulting 2-phenoxytoluene is then subjected to a Wohl-Ziegler bromination. The compound is refluxed with N-Bromosuccinimide (NBS) and a radical initiator (e.g., AIBN) in an inert solvent like CCl₄ to selectively brominate the benzylic methyl group, yielding the final product, this compound. wikipedia.orgchemicalbook.com

This sequential approach allows for the controlled construction of the molecule, installing the robust ether linkage before introducing the more reactive benzyl bromide functionality, which can then be used for further synthetic transformations. ontosight.ai

Green Chemistry Considerations in the Synthesis of Aryl Bromides

In recent years, significant efforts have been directed toward developing more environmentally friendly synthetic methods, and the synthesis of aryl bromides is no exception. Green chemistry principles focus on reducing waste, avoiding hazardous substances, and improving energy efficiency. chemrxiv.org

Several innovative approaches have been developed to make bromination reactions greener:

Alternative Solvents and Catalysts: Traditional Wohl-Ziegler reactions often use hazardous chlorinated solvents like CCl₄. Greener alternatives include using acetonitrile (B52724) or performing reactions in solvent-free conditions. organic-chemistry.orgresearchgate.net Continuous-flow reactors offer better control over reaction conditions and safety, and can facilitate the use of less hazardous solvents. organic-chemistry.org

Photocatalysis: Visible-light photoredox catalysis has emerged as a powerful tool. Using organic dyes like erythrosine B or ruthenium-based photocatalysts can activate brominating agents like NBS under very mild conditions (e.g., room temperature), avoiding the need for high-temperature reflux. nih.govacs.org

Atom Economy: Methods that improve atom economy are highly desirable. Some protocols aim to use both bromine atoms from Br₂ or utilize catalytic systems that regenerate the active brominating species, reducing waste. chu.edu.cn Research into using HBr with an oxidant like hydrogen peroxide or sodium hypochlorite (B82951) under photochemical conditions also presents a greener pathway. researchgate.net

Renewable Energy Sources: The use of concentrated solar radiation as an energy source for benzylic bromination has been explored as a sustainable alternative to conventional heating or UV lamps. researchgate.net

These green methodologies offer promising routes to synthesize this compound and other aryl bromides with a reduced environmental footprint. tandfonline.comtandfonline.com

Mechanistic Investigations of Reactions Involving 1 Bromomethyl 2 Phenoxybenzene

Nucleophilic Substitution Reactions at the Benzylic Carbon

Nucleophilic substitution reactions are a cornerstone of organic synthesis, involving the replacement of a leaving group by a nucleophile. grafiati.com In the case of 1-(Bromomethyl)-2-phenoxybenzene, the benzylic carbon is the electrophilic center where these reactions occur. The nature of the substrate, nucleophile, and reaction conditions determines whether the reaction proceeds via a unimolecular (S_N1) or bimolecular (S_N2) mechanism. masterorganicchemistry.commasterorganicchemistry.com

S_N1 Reaction Pathway Analysis

The S_N1 (Substitution Nucleophilic Unimolecular) reaction is a two-step process. youtube.com The first and rate-determining step is the spontaneous dissociation of the leaving group to form a carbocation intermediate. libretexts.orgyoutube.com The second step involves the rapid attack of a nucleophile on the carbocation. libretexts.org

The feasibility of an S_N1 reaction is heavily dependent on the stability of the carbocation intermediate formed. masterorganicchemistry.combyjus.com Carbocations are electron-deficient species and are stabilized by factors that can donate electron density. masterorganicchemistry.comlibretexts.org In the case of this compound, the departure of the bromide ion would generate a primary benzylic carbocation.

However, primary carbocations are generally unstable. fiveable.me The stability of carbocations follows the order: tertiary > secondary > primary > methyl. byjus.comlibretexts.org The carbocation derived from this compound is a primary carbocation, which is generally considered unstable. fiveable.me However, it is also a benzylic carbocation. The proximity of the phenyl ring allows for resonance stabilization, where the positive charge can be delocalized into the aromatic system. libretexts.org This delocalization significantly stabilizes the carbocation, making an S_N1 pathway more plausible than for a simple primary alkyl halide. libretexts.org

Carbocation rearrangements are a common feature of S_N1 reactions, where a less stable carbocation rearranges to a more stable one, if possible, through shifts of adjacent hydrogen atoms or alkyl groups (hydride or alkyl shifts). masterorganicchemistry.comkhanacademy.org Given the structure of the carbocation formed from this compound, significant rearrangements are not anticipated as it is already stabilized by the adjacent phenyl ring.

Table 1: Factors Affecting Carbocation Stability

| Factor | Effect on Stability | Example |

| Alkyl Substitution | Increases stability (tertiary > secondary > primary) byjus.comlibretexts.org | tert-Butyl cation is more stable than isopropyl cation. fiveable.me |

| Resonance | Significantly increases stability masterorganicchemistry.com | Benzyl (B1604629) and allyl carbocations are stabilized by delocalization of the positive charge. libretexts.org |

| Inductive Effects | Electron-donating groups stabilize, while electron-withdrawing groups destabilize. masterorganicchemistry.com | Alkyl groups are electron-donating. |

| Hybridization | sp² hybridized carbocations are more stable than sp³ hybridized ones. fiveable.me | The carbocation intermediate in an S_N1 reaction is sp² hybridized and trigonal planar. libretexts.orgbyjus.com |

A key feature of S_N1 reactions occurring at a chiral center is the formation of a racemic or near-racemic mixture of products. masterorganicchemistry.comaskiitians.com This is because the carbocation intermediate is planar (sp² hybridized), and the nucleophile can attack from either face with nearly equal probability. libretexts.orgyoutube.com Attack from one side leads to retention of the original configuration, while attack from the other side leads to inversion of configuration. youtube.comyoutube.com

If the starting this compound were chiral (which it is not in its typical form, but for the sake of discussion if a stereocenter were present), the S_N1 reaction would lead to racemization. libretexts.org The initial formation of an ion pair between the carbocation and the leaving group can sometimes slightly favor inversion, leading to a mixture that is not perfectly 50:50. youtube.com

Competitive SN1/SN2 Pathways

The substitution of the bromine atom in this compound can proceed through either a unimolecular (SN1) or a bimolecular (SN2) nucleophilic substitution mechanism. The prevalence of one pathway over the other is dictated by the reaction conditions. pbworks.commasterorganicchemistry.com

SN1 Pathway: This pathway involves the formation of a carbocation intermediate. masterorganicchemistry.com For this compound, this would be a primary benzylic carbocation. While primary carbocations are generally unstable, the benzylic position offers some resonance stabilization. Polar protic solvents, which can solvate both the leaving group (bromide ion) and the carbocation intermediate, favor the SN1 mechanism. pbworks.com The rate of an SN1 reaction is primarily dependent on the concentration of the substrate. youtube.com

SN2 Pathway: This is a concerted, one-step mechanism where the nucleophile attacks the carbon atom at the same time as the bromide leaving group departs. masterorganicchemistry.com This pathway is favored by strong nucleophiles and aprotic solvents. pbworks.com Given that this compound is a primary alkyl halide, the SN2 pathway is generally expected to be significant, as there is less steric hindrance around the electrophilic carbon atom. pbworks.comlibretexts.org The rate of an SN2 reaction is dependent on the concentrations of both the substrate and the nucleophile.

The competition between SN1 and SN2 pathways for a primary benzylic halide like this compound is a nuanced topic. While primary substrates typically favor SN2, the potential for resonance stabilization of the carbocation can introduce SN1 character, especially under solvolysis conditions with weakly basic nucleophiles. libretexts.org

Elimination Reactions (E1 and E2) Competing with Substitution

In addition to substitution reactions, this compound can undergo elimination reactions, leading to the formation of an alkene. These reactions, categorized as E1 and E2, often compete with their SN1 and SN2 counterparts. ksu.edu.samasterorganicchemistry.com

E1 Pathway: Similar to the SN1 reaction, the E1 mechanism proceeds through a carbocation intermediate. youtube.com Following the formation of the carbocation, a weak base abstracts a proton from an adjacent carbon, leading to the formation of a double bond. E1 reactions are favored by high temperatures and the use of poor nucleophiles that are also weak bases. libretexts.org They often occur alongside SN1 reactions. youtube.com

E2 Pathway: The E2 mechanism is a concerted process where a strong base removes a proton from a carbon adjacent to the one bearing the leaving group, while the leaving group departs simultaneously. ksu.edu.salibretexts.org This is a bimolecular reaction, and its rate depends on the concentrations of both the substrate and the base. youtube.com Strong, bulky bases tend to favor E2 elimination over SN2 substitution. libretexts.org

The competition between substitution and elimination is a critical consideration. For this compound, the use of a strong, non-bulky base would likely favor SN2, while a strong, sterically hindered base would promote the E2 pathway. libretexts.orgkhanacademy.org Under conditions that favor carbocation formation (polar protic solvent, weak base/nucleophile), a mixture of SN1 and E1 products can be expected, with higher temperatures favoring elimination. libretexts.org

Free Radical Reactions of the Bromomethyl Group

The bromomethyl group of this compound is also susceptible to free radical reactions, particularly under conditions of UV irradiation or in the presence of radical initiators. ucr.eduencyclopedia.pub These reactions proceed via a chain mechanism involving initiation, propagation, and termination steps.

Initiation: This step involves the homolytic cleavage of a weak bond to generate free radicals. In the case of reactions involving molecular bromine, UV light can induce the homolytic cleavage of the Br-Br bond to form two bromine radicals. ucr.edu

Propagation: A bromine radical can abstract a hydrogen atom from the bromomethyl group of this compound to form hydrogen bromide and a benzylic radical. This benzylic radical can then react with a molecule of bromine to form a dibrominated product and a new bromine radical, which continues the chain.

Termination: The reaction is terminated when two radicals combine to form a stable molecule.

The stability of the intermediate benzylic radical plays a crucial role in the facility of these reactions. The unpaired electron on the benzylic carbon can be delocalized into the aromatic ring, making this radical relatively stable and thus readily formed.

Role of the Phenoxy Group in Modulating Reactivity

The phenoxy group at the ortho position of the benzene (B151609) ring significantly influences the reactivity of the bromomethyl group through both electronic and steric effects. nsf.gov

Electronic Effects on Reaction Centers

The phenoxy group exerts two opposing electronic effects:

Inductive Effect (-I): The oxygen atom is highly electronegative and therefore withdraws electron density from the benzene ring through the sigma bond. This deactivating effect reduces the electron density at the reaction centers.

Resonance Effect (+R): The lone pairs of electrons on the oxygen atom can be delocalized into the benzene ring, increasing the electron density, particularly at the ortho and para positions.

Steric Effects on Reaction Stereochemistry

The bulky phenoxy group at the ortho position can sterically hinder the approach of a nucleophile to the electrophilic carbon of the bromomethyl group. This steric hindrance would be most pronounced in an SN2 reaction, which requires a specific backside attack trajectory. Consequently, the rate of an SN2 reaction at this compound would be expected to be slower than at a less hindered benzylic halide. This steric hindrance can also influence the regioselectivity of elimination reactions.

Computational Approaches to Reaction Mechanism Elucidation

Computational chemistry provides powerful tools for investigating the mechanisms of reactions involving this compound. Methods such as Density Functional Theory (DFT) can be used to model the potential energy surfaces of the SN1, SN2, E1, and E2 pathways.

These computational studies can provide valuable insights into:

Transition State Geometries and Energies: By calculating the structures and energies of the transition states, the activation barriers for the different competing pathways can be determined. This allows for a prediction of the most favorable reaction mechanism under a given set of conditions.

Intermediate Stabilities: The relative energies of carbocation and radical intermediates can be calculated, providing a quantitative measure of their stabilities.

Solvent Effects: Computational models can incorporate the effects of different solvents on the reaction energetics, helping to explain the observed solvent-dependent reactivity.

By combining experimental observations with computational modeling, a more complete and detailed understanding of the complex reactivity of this compound can be achieved.

Applications of 1 Bromomethyl 2 Phenoxybenzene in Advanced Organic Synthesis

Role as a Key Building Block for Pharmaceutical Intermediates

The phenoxybenzyl moiety is a recognized structural motif in a number of biologically active compounds. The specific ortho-substitution pattern of 1-(bromomethyl)-2-phenoxybenzene provides a distinct spatial arrangement that is crucial for the synthesis of specific classes of pharmaceutical intermediates.

Synthesis of Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are fundamental scaffolds in medicinal chemistry, with a significant percentage of FDA-approved drugs featuring these ring systems. kit.edufspublishers.orgnih.gov The benzylic bromide of this compound serves as a potent electrophile for the N-alkylation of various nitrogen-containing rings. organic-chemistry.org This reaction provides a direct route to introduce the 2-phenoxybenzyl group into heterocycles such as imidazoles, pyrazoles, triazoles, and pyridines, which are core components of many therapeutic agents. mdpi.comnih.gov

The general mechanism involves the nucleophilic attack of a nitrogen atom from the heterocyclic ring on the electrophilic carbon of the bromomethyl group, displacing the bromide ion. This type of alkylation is a foundational method for modifying the properties of heterocyclic drugs, influencing their binding affinity, selectivity, and pharmacokinetic profiles. nih.gov While direct alkylation can sometimes lead to mixtures of products, modern synthetic methods offer high selectivity. organic-chemistry.org For instance, related phenoxy-containing substrates have been successfully used to synthesize pyrimidines, 1,5-benzodiazepin-2-ones, and pyrazolo[3,4-b]pyridines. mdpi.comnih.gov

Table 1: Examples of Nitrogen Heterocycle Alkylation

| Nitrogen Heterocycle | Reaction Type | Significance |

|---|---|---|

| Imidazole | N-Alkylation | Core of many antifungal and anticancer drugs. |

| Pyrazole | N-Alkylation | Scaffold for anti-inflammatory and analgesic agents. |

| Triazole | N-Alkylation | Found in numerous antifungal medications. |

Incorporation into Complex Bioactive Molecules

The ortho-disubstituted nature of this compound makes it an ideal precursor for the synthesis of tricyclic systems, particularly dibenzo[b,f]oxepines. This is achieved through intramolecular cyclization reactions where the benzylic position forms a new bond with the adjacent phenoxy ring system. Dibenzo[b,f]oxepine derivatives are a significant class of compounds in medicinal chemistry, exhibiting a broad spectrum of biological activities, including antidepressant, analgesic, anti-inflammatory, and antitumor properties.

The synthesis often involves an intramolecular Friedel-Crafts-type reaction, where the benzylic group, often converted to a suitable derivative, cyclizes to form the seven-membered central ring characteristic of the dibenzo[b,f]oxepine scaffold.

Utilization in Agrochemical Synthesis

While the phenoxybenzyl scaffold is of paramount importance in the agrochemical industry, particularly for a class of synthetic insecticides known as pyrethroids, the literature predominantly points to the use of the meta-substituted isomer, 3-phenoxybenzyl bromide. google.comnih.govgoogle.com These compounds, such as permethrin (B1679614) and cypermethrin, are esters of chrysanthemic acid and a-cyano-3-phenoxybenzyl alcohol. nih.gov Extensive searches of chemical literature and patent databases did not yield specific examples of this compound (the ortho-isomer) being used as a direct precursor in the synthesis of commercialized agrochemicals.

Precursor in Materials Science Applications

In the field of materials science, phenylene-based structures are crucial for the development of organic electronics, including conjugated polymers for applications like organic light-emitting diodes (OLEDs). The synthesis of polymers such as poly(p-phenylenevinylene) (PPV) and its derivatives often starts from bis(halomethyl)benzene monomers. nih.gov For instance, 1,4-bis(bromomethyl)-2,5-dialkoxybenzenes are common starting materials for PPV synthesis via the Gilch reaction. nih.gov

However, specific applications of the monofunctionalized, ortho-substituted this compound in polymer or materials science are not well-documented in the available literature. Its structure does not lend itself directly to the step-growth polymerization methods commonly used for conjugated polymers, which typically require bifunctional monomers.

C-C Bond Forming Reactions

The formation of new carbon-carbon bonds is a cornerstone of organic synthesis, enabling the assembly of complex molecular skeletons from simpler precursors. The benzylic bromide functionality in this compound is highly suitable for participating in such reactions, most notably in palladium-catalyzed cross-coupling processes.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions represent a powerful and versatile set of tools for forming C-C bonds. Reactions such as the Suzuki, Heck, and Stille couplings have become indispensable in both academic and industrial research. wikipedia.orgscience.govyoutube.com The general catalytic cycle involves the oxidative addition of an organohalide to a Pd(0) complex, followed by transmetalation with an organometallic reagent (in Suzuki or Stille reactions) or olefin insertion (in Heck reactions), and finally, reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

Benzylic halides like this compound are excellent substrates for these reactions. The C(sp³)–Br bond readily undergoes oxidative addition to the palladium center.

Suzuki Coupling: This reaction would involve coupling this compound with an organoboron reagent (e.g., a phenylboronic acid) to form a diarylmethane derivative. These reactions are known for their high functional group tolerance and are widely used in pharmaceutical synthesis. researchgate.netnih.govcore.ac.ukresearchgate.net

Heck Reaction: In a Heck reaction, this compound could be coupled with an alkene, such as styrene (B11656) or an acrylate, to form a new, more substituted alkene. wikipedia.orgnih.govthieme-connect.delibretexts.orgbeilstein-journals.org This provides a direct method for vinylation at the benzylic position.

Table 2: Overview of Potential Palladium-Catalyzed Reactions

| Reaction Name | Coupling Partner | Typical Product Type | Key Catalyst Component |

|---|---|---|---|

| Suzuki Coupling | Organoboron Reagent (R-B(OH)₂) | Ar-CH₂-R | Palladium(0) complex, Base (e.g., K₂CO₃) |

| Heck Reaction | Alkene (e.g., Styrene) | Ar-CH₂-CH=CHR | Palladium(0) complex, Base (e.g., Et₃N) |

While the reactivity of benzyl (B1604629) bromides in these transformations is well-established, specific documented examples detailing the use of this compound as the substrate in published research are not readily found. Nonetheless, its participation in such C-C bond-forming reactions is highly probable based on established chemical principles.

Grignard and Organolithium Reagent Chemistry

The formation of Grignard and organolithium reagents from alkyl halides is a cornerstone of carbon-carbon bond formation in organic synthesis. libretexts.orglibretexts.org These reagents are typically prepared by reacting the corresponding halide with magnesium or lithium metal, respectively. libretexts.orgmiracosta.edu The resulting organometallic compounds are potent nucleophiles and strong bases. libretexts.orgmiracosta.edu

The Grignard reagent corresponding to this compound would be (2-phenoxyphenyl)methylmagnesium bromide. While the Grignard reagent of the isomeric 2-bromophenoxybenzene, known as 2-phenoxyphenylmagnesium bromide, is commercially available, specific literature detailing the preparation and subsequent reactions of the Grignard reagent from this compound is not readily found. evitachem.com The presence of the ether linkage within the molecule could potentially complicate the reaction, as ethers are often used as solvents for Grignard reagent formation due to their ability to coordinate with the magnesium center. thermofishersci.in

Similarly, the formation of an organolithium reagent from this compound would yield (2-phenoxyphenyl)methyllithium. While organolithium reagents are powerful synthetic tools, their application is subject to the presence of other functional groups in the molecule. libretexts.org

Table 1: Potential Organometallic Reagents from this compound

| Starting Material | Reagent | Product |

| This compound | Mg, Et₂O | (2-Phenoxyphenyl)methylmagnesium bromide |

| This compound | 2 Li, Pentane | (2-Phenoxyphenyl)methyllithium |

C-N Bond Forming Reactions

The reaction of alkyl halides with nitrogen-containing nucleophiles is a fundamental method for the synthesis of amines and other nitrogenous compounds. The benzylic bromide in this compound is susceptible to nucleophilic substitution by a variety of nitrogen nucleophiles.

This reactivity allows for the synthesis of a range of secondary and tertiary amines by reacting this compound with primary and secondary amines, respectively. These reactions are typically carried out in the presence of a base to neutralize the hydrogen bromide formed during the reaction. In cases where the amine is sufficiently basic, it can serve as both the nucleophile and the base.

Table 2: Representative C-N Bond Forming Reactions

| Nitrogen Nucleophile | Reagent/Conditions | Product |

| Ammonia (B1221849) | Excess NH₃ | 2-Phenoxybenzylamine |

| Primary Amine (R-NH₂) | Base (e.g., K₂CO₃), Solvent (e.g., ACN) | N-(2-Phenoxybenzyl)alkylamine |

| Secondary Amine (R₂NH) | Base (e.g., K₂CO₃), Solvent (e.g., ACN) | N,N-Dialkyl-N-(2-phenoxybenzyl)amine |

| Sodium Azide (B81097) (NaN₃) | Solvent (e.g., DMF) | 1-(Azidomethyl)-2-phenoxybenzene |

C-O Bond Forming Reactions

The formation of ether linkages through the Williamson ether synthesis is a classic and widely used transformation in organic chemistry. researchgate.net This reaction involves the displacement of a halide by an alkoxide or phenoxide ion. This compound is an excellent substrate for such reactions, allowing for the synthesis of a variety of ethers.

The alkylation of phenols with this compound would proceed by first treating the phenol (B47542) with a base, such as potassium carbonate or sodium hydride, to generate the corresponding phenoxide. The phenoxide then acts as a nucleophile, attacking the benzylic carbon of this compound to form a new ether bond. The reaction conditions, such as temperature and solvent, can be adjusted to optimize the yield of the desired product. google.com

Table 3: Representative C-O Bond Forming Reactions

| Oxygen Nucleophile | Reagent/Conditions | Product |

| Alcohol (R-OH) | Base (e.g., NaH), Solvent (e.g., THF) | 1-(Alkoxymethyl)-2-phenoxybenzene |

| Phenol (Ar-OH) | Base (e.g., K₂CO₃), Solvent (e.g., DMF) | 1-(Aryloxymethyl)-2-phenoxybenzene |

| Carboxylic Acid (R-COOH) | Base (e.g., Cs₂CO₃), Solvent (e.g., DMF) | 2-Phenoxybenzyl carboxylate |

C-S Bond Forming Reactions

The synthesis of thioethers, or sulfides, is readily achieved through the S-alkylation of thiols with alkyl halides. jmaterenvironsci.com Thiols are excellent nucleophiles, and their corresponding thiolates are even more reactive. This compound can be effectively used to synthesize a variety of thioethers.

The reaction typically involves the deprotonation of a thiol with a base to form a thiolate, which then undergoes a nucleophilic substitution reaction with this compound. A range of bases and solvents can be employed, and in some cases, the reaction can be carried out under neat conditions. jmaterenvironsci.com

Table 4: Representative C-S Bond Forming Reactions

| Sulfur Nucleophile | Reagent/Conditions | Product |

| Thiol (R-SH) | Base (e.g., NaOH), Solvent (e.g., EtOH/H₂O) | Alkyl (2-phenoxybenzyl) sulfide |

| Thiophenol (Ar-SH) | Base (e.g., K₂CO₃), Solvent (e.g., DMF) | Aryl (2-phenoxybenzyl) sulfide |

| Sodium Sulfide (Na₂S) | Solvent (e.g., EtOH) | Bis(2-phenoxybenzyl) sulfide |

Derivatives and Functionalization Strategies of the Phenoxybenzyl Bromide Scaffold

Synthesis of Substituted 1-(Bromomethyl)-2-phenoxybenzene Derivatives

The introduction of fluorine atoms into the this compound structure can significantly alter its electronic properties and biological activity. nih.gov A common strategy to achieve this is through the Mallory photoreaction of fluorinated diarylethenes. nih.gov This photochemical approach allows for the synthesis of octafluorinated [n]phenacenes, where n can be 5, 6, or 7, from their corresponding fluorinated diarylethene precursors. nih.gov Upon fluorination, the absorption and fluorescence bands of these phenacene derivatives experience a systematic red-shift in chloroform. nih.gov

For instance, the synthesis of a fluorinated phenanthrenecarbaldehyde, a potential precursor, can be achieved from a fluorinated aldehyde via a two-step procedure involving a Wittig reaction followed by a Mallory photoreaction. nih.gov Another example is the synthesis of 4-Bromo-2-(bromomethyl)-1-fluorobenzene, which starts from 5-bromo-2-fluorotoluene. The process involves a refluxing solution of the starting material in carbon tetrachloride (CCl4) under UV irradiation, to which a solution of bromine (Br2) in CCl4 is added dropwise.

Table 1: Synthesis of 4-Bromo-2-(bromomethyl)-1-fluorobenzene

| Reactant | Reagent | Solvent | Condition | Product |

|---|

An alternative approach involves the base-mediated reaction between phenols and halothane (B1672932) to produce aryl 2-bromo-2-chloro-1,1-difluoroethyl ethers. nih.gov This method is notable for its operational simplicity and avoidance of expensive or hazardous reagents. nih.gov

The introduction of alkyl and alkoxy groups onto the aromatic rings of the phenoxybenzyl bromide scaffold can be accomplished through various synthetic methodologies. For instance, 2-alkylphenylacetonitriles can be synthesized from benzyl (B1604629) cyanide and a carbonic ether in the presence of a sodium alkoxide. google.com The resulting phenyl itrile group ester sodium salt undergoes an alkylation reaction to yield the desired phenylalkyl itrile group ester. google.com

Reductive amination of aldehydes and ketones represents another versatile method for introducing alkylated amine functionalities. libretexts.orglibretexts.org This one-step process involves treating an aldehyde or ketone with ammonia (B1221849) or an amine in the presence of a reducing agent like hydrogen gas over a nickel catalyst, or sodium borohydride (B1222165) (NaBH4). libretexts.orglibretexts.org

The Gabriel synthesis offers a specific route to primary amines, starting with the deprotonation of phthalimide (B116566) by a base such as potassium hydroxide (B78521). libretexts.org The resulting phthalimide anion acts as a nucleophile to displace a halide from an alkyl halide, leading to an N-alkylated phthalimide which can then be hydrolyzed to the primary amine. libretexts.org

Functional Group Interconversions of the Bromomethyl Moiety

The bromomethyl group is a highly reactive functional handle that can be readily converted into a variety of other functionalities, significantly expanding the chemical space accessible from the this compound scaffold.

The conversion of the bromomethyl group to an alcohol can be achieved through SN1 or SN2 reactions. youtube.com For example, reacting an alkyl halide with a hydroxide source can lead to the corresponding alcohol. The choice of reaction conditions (SN1 vs. SN2) is crucial as it can affect the stereochemistry of the product. youtube.com

The bromomethyl group can be converted to a nitrile through nucleophilic substitution with a cyanide salt. This reaction is a common method for introducing a cyano group. libretexts.org

The synthesis of amines from the bromomethyl group can be achieved through several routes. A straightforward method is the SN2 reaction with ammonia or an amine. youtube.com However, this can lead to over-alkylation. libretexts.org A more controlled approach is the Gabriel synthesis, which specifically produces primary amines. libretexts.orgyoutube.com Another method involves the use of azide (B81097) ion as a nucleophile to form an alkyl azide, which is then reduced to the primary amine using a reducing agent like lithium aluminum hydride (LiAlH4). libretexts.org

The reaction of this compound with a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh3), leads to the formation of a phosphonium (B103445) salt. youtube.comgoogle.comgoogleapis.com This reaction is a classic SN2 process where the phosphorus atom of the phosphine acts as a nucleophile, displacing the bromide ion. youtube.com The reaction is often carried out by dissolving the alkyl halide and triphenylphosphine in a non-polar solvent like benzene (B151609) or toluene (B28343) and heating the mixture. youtube.com The resulting phosphonium salt precipitates upon cooling and can be isolated by filtration. youtube.com These phosphonium salts are key intermediates in the Wittig reaction, a widely used method for the synthesis of alkenes. google.comgoogleapis.com

Table 2: Synthesis of Phosphonium Salts

| Reactant | Reagent | Solvent | Product |

|---|

The efficiency of phosphonium salt formation can be influenced by the reaction conditions, including the solvent and the presence of alkali metal salts. google.comgoogle.com

Cyclization Reactions Utilizing the Benzylic Bromide

The benzylic bromide moiety of this compound is a key functional group that facilitates various intramolecular cyclization reactions to form polycyclic systems. A significant application is the synthesis of the dibenzo[b,f]oxepine scaffold, a core structure found in several medicinally important compounds. organic-chemistry.org Various synthetic strategies have been developed to achieve this transformation, often involving the conversion of the bromomethyl group into other functionalities to promote cyclization.

Several methods for the synthesis of dibenzo[b,f]oxepines from precursors conceptually derived from the this compound scaffold have been reported. These methods highlight the versatility of this structural motif in constructing complex heterocyclic systems. For instance, an intramolecular McMurry reaction of diaryl ethers, which can be synthesized from salicylaldehydes and fluorobenzaldehydes, yields the dibenzo[b,f]oxepine system. nih.gov Another approach involves a palladium-catalyzed intramolecular Mizoroki–Heck reaction of diaryl ethers. nih.gov Furthermore, one-pot cascade reactions under both copper-assisted and copper-free conditions have been developed for the synthesis of functionalized dibenzo[b,f]oxepines. wikipedia.org These reactions often proceed through intermediates that are subsequently cyclized to form the desired seven-membered ring. nih.gov

Below is a table summarizing various cyclization strategies leading to the dibenzo[b,f]oxepine core.

| Cyclization Strategy | Key Reactants/Catalysts | Description | Reference |

| Intramolecular McMurry Reaction | Diaryl ethers, TiCl₄/Zn | Diaryl ethers, which can be formed from precursors related to the phenoxybenzyl scaffold, undergo reductive coupling to form the central double bond of the dibenzo[b,f]oxepine ring. | nih.gov |

| Intramolecular Mizoroki-Heck Reaction | Bromoolefin diaryl ether, Pd₂(dba)₃ | A palladium catalyst facilitates the intramolecular C-C bond formation to close the seven-membered oxepine ring. | nih.gov |

| Ullmann Coupling and Ring-Closing Metathesis | Ullmann-type coupling followed by metathesis | This two-step protocol first forms a diaryl ether and then employs a ring-closing metathesis reaction to construct the oxepine ring. | organic-chemistry.org |

| Cascade Knoevenagel Condensation/Ullmann Ether Formation | 2-hydroxy-2'-formyldiarylmethane derivatives, CuI | A one-pot process where a Knoevenagel condensation is followed by a copper-catalyzed intramolecular Ullmann ether formation to yield dibenzo[b,f]oxepine. | nih.gov |

| Electrophile-Induced Cyclization | ortho-(Aryloxy)phenylalkynes, Electrophiles (e.g., ICl) | An alkyne functionality, which can be introduced from the benzyl bromide, undergoes cyclization in the presence of an electrophile to form the dibenzo[b,f]oxepine ring system. | bas.bg |

Multicomponent Reactions Incorporating the Compound

While this compound, with its reactive benzylic bromide, is primed for nucleophilic substitution, its derivatives can be powerful components in multicomponent reactions (MCRs). MCRs are convergent chemical reactions where three or more starting materials react to form a single product in a one-pot synthesis, incorporating substantial parts of all initial components. wikipedia.orgorganic-chemistry.org The Ugi and Passerini reactions are cornerstone MCRs in modern organic synthesis and medicinal chemistry. wikipedia.orgwikipedia.org

A key derivative accessible from this compound is 2-phenoxybenzaldehyde (B49139). The oxidation of the benzylic bromide to an aldehyde, a well-established transformation, provides the necessary carbonyl functionality to participate in these MCRs. For instance, the Sommelet reaction can convert a benzyl bromide to the corresponding aldehyde using hexamethylenetetramine.

Once formed, 2-phenoxybenzaldehyde can be incorporated into the Passerini three-component reaction (P-3CR) and the Ugi four-component reaction (U-4CR).

Passerini Reaction : This reaction involves an aldehyde, a carboxylic acid, and an isocyanide to form an α-acyloxy amide. organic-chemistry.orgwikipedia.org The use of 2-phenoxybenzaldehyde as the aldehyde component allows for the introduction of the phenoxybenzyl scaffold into a diverse range of α-acyloxy amides. wikipedia.orgnih.gov

Ugi Reaction : This four-component reaction combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a bis-amide. wikipedia.orgorganic-chemistry.org By employing 2-phenoxybenzaldehyde, a library of peptidomimetic structures containing the phenoxybenzyl moiety can be rapidly synthesized. wikipedia.orgnih.gov

The table below illustrates the incorporation of the 2-phenoxybenzaldehyde scaffold into these powerful MCRs.

| Multicomponent Reaction | Components | Product | Scaffold Incorporation |

| Passerini Reaction | 2-Phenoxybenzaldehyde, Carboxylic Acid, Isocyanide | α-Acyloxy amide | The 2-phenoxybenzyl group is attached to the α-carbon of the product. |

| Ugi Reaction | 2-Phenoxybenzaldehyde, Amine, Carboxylic Acid, Isocyanide | Bis-amide (Peptidomimetic) | The 2-phenoxybenzyl moiety forms part of the N-acyl group of the resulting bis-amide. |

Diversification of Chemical Libraries via Derivatization

The true synthetic power of incorporating the this compound scaffold into multicomponent reactions lies in the ability to rapidly generate large and diverse chemical libraries. nih.govresearchgate.net The combinatorial nature of MCRs like the Ugi and Passerini reactions allows for systematic variation of the input components, leading to a vast array of structurally distinct molecules from a common core. wikipedia.orgnih.gov

Starting from 2-phenoxybenzaldehyde, derived from this compound, a multitude of derivatives can be synthesized. In a Ugi reaction, for example, by varying the amine, carboxylic acid, and isocyanide components, a library of compounds with diverse functional groups and stereochemical arrangements can be produced, all centered around the 2-phenoxybenzyl core. This strategy is a cornerstone of diversity-oriented synthesis, which aims to populate chemical space with structurally novel compounds for high-throughput screening in drug discovery. nih.gov

The derivatization is not limited to the MCR components. The initial this compound can be modified prior to the MCR. For example, substituents can be introduced onto either of the phenyl rings, altering the electronic and steric properties of the resulting 2-phenoxybenzaldehyde. This pre-functionalization, combined with the combinatorial power of the MCR, provides access to a highly diverse chemical library.

The table below provides examples of how a chemical library can be diversified using the Ugi reaction with 2-phenoxybenzaldehyde as a key building block.

| Starting Scaffold | Variable Component 1 (Amine) | Variable Component 2 (Carboxylic Acid) | Variable Component 3 (Isocyanide) | Resulting Library |

| 2-Phenoxybenzaldehyde | Benzylamine | Acetic Acid | tert-Butyl isocyanide | Library of bis-amides with varying N-substituents, acyl groups, and amide functionalities. |

| 2-Phenoxybenzaldehyde | Aniline | Benzoic Acid | Cyclohexyl isocyanide | Each combination yields a unique peptidomimetic structure. |

| 2-Phenoxybenzaldehyde | Methylamine | Propionic Acid | Benzyl isocyanide | The diversity is generated by the different R-groups of the components. |

| Substituted 2-Phenoxybenzaldehyde | Glycine methyl ester | Formic Acid | Ethyl isocyanoacetate | Further diversity is introduced by modifying the core scaffold itself. |

Computational and Theoretical Studies of 1 Bromomethyl 2 Phenoxybenzene

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in elucidating the electronic properties and predicting the chemical behavior of molecules like 1-(Bromomethyl)-2-phenoxybenzene. These methods provide insights into orbital energies, charge distributions, and molecular reactivity.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful computational tool for investigating the electronic structure of molecules. For a compound like this compound, DFT calculations could provide valuable data on its reactivity and kinetic stability.

Detailed research findings on related brominated aromatic compounds demonstrate the utility of DFT. For instance, studies on the electrophilic aromatic bromination of benzenes using DFT have shed light on reaction mechanisms and regioselectivity. researchgate.net These calculations can determine key reactivity descriptors. While specific values for this compound are not available, a representative table of DFT-derived reactivity descriptors for a related compound, 1-(bromomethyl)-3,5-dimethoxybenzene, is presented below to illustrate the type of data that can be generated. researchgate.net

| Parameter | Value |

|---|---|

| Dipole Moment (Debye) | 5.88 |

| Chemical Potential (eV) | -2.48 |

| Electrophilicity Index | 4.084 |

This table illustrates the kind of data obtained from DFT calculations on a related compound and should not be taken as actual values for this compound. researchgate.net

These parameters offer insights into the molecule's polarity and its propensity to accept electrons. researchgate.net Furthermore, DFT calculations on substituted diphenyl ethers have been used to investigate their excited states and the mechanisms of photodebromination. nih.gov Such studies on this compound would be crucial in understanding its photochemical stability.

Ab Initio Methods in Molecular Orbital Analysis

Ab initio molecular orbital methods, which are based on first principles without the use of empirical parameters, provide a rigorous approach to understanding the electronic structure of molecules. These methods are instrumental in analyzing frontier molecular orbitals (FMOs) – the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and shapes of these orbitals are critical in predicting a molecule's reactivity and its behavior in chemical reactions.

For instance, in nucleophilic substitution reactions involving benzyl (B1604629) bromides, the HOMO-LUMO gap can indicate whether a reaction is orbitally controlled or driven by electrostatic interactions. scispace.com Ab initio calculations can also elucidate the structure of complex molecules, as demonstrated in studies of poly[(diphenoxy)thionylphosphazene], where the geometry of the molecule was determined using these methods. elsevierpure.com While direct ab initio studies on this compound are not published, such calculations would be invaluable for a precise determination of its molecular geometry and orbital characteristics.

Molecular Dynamics Simulations to Understand Conformation and Interactions

Molecular dynamics (MD) simulations are a powerful computational technique used to study the physical movement of atoms and molecules over time. For a flexible molecule like this compound, which has a rotatable ether linkage and a bromomethyl group, MD simulations can provide significant insights into its conformational landscape and intermolecular interactions.

In studies of similar molecules, such as hydroxylated polybrominated diphenyl ethers, MD simulations have been employed to understand their binding affinity with biological targets like transthyretin. mdpi.com These simulations can reveal how the molecule adapts its conformation to fit into a binding site and the nature of the non-covalent interactions that stabilize the complex. mdpi.com For this compound, MD simulations could predict its preferred conformations in different solvent environments and its potential interactions with biological macromolecules. A typical MD simulation protocol for a related compound involved equilibration in an NPT ensemble at 300 K and 1.01 bar pressure, with trajectories saved every 100 ps over a 100 ns simulation time. researchgate.net

Prediction of Spectroscopic Signatures

Computational methods are increasingly used to predict the spectroscopic signatures of molecules, which can aid in their experimental characterization. For this compound, theoretical predictions of its infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra would be highly valuable.

Theoretical and experimental spectroscopic studies on related compounds, such as 2-chloro-3-(substituted-phenylamino)-1,4-naphthoquinone derivatives, have shown that DFT calculations can accurately predict vibrational modes observed in IR and Raman spectra. researchgate.net Similarly, time-dependent DFT (TD-DFT) is a common method for predicting electronic absorption spectra. rsc.orgnih.gov For substituted diphenyl ethers, TD-DFT calculations have been used to understand their electronic transitions. rsc.org While specific predicted spectra for this compound are not available, the methodologies used for these related compounds could be readily applied.

Reaction Pathway Analysis using Computational Methods

Computational chemistry provides powerful tools for elucidating the mechanisms of chemical reactions, including the identification of transition states and the calculation of activation energies.

Transition State Characterization

For reactions involving this compound, such as nucleophilic substitution at the benzylic carbon, computational methods can be used to characterize the transition state structure. DFT computations on the mechanisms of nucleophilic substitutions on benzyl bromides have been performed, and the calculated activation parameters have been compared with experimental data. researchgate.net These studies have shown that the structure of the transition state can vary depending on the substituents on the aromatic ring. researchgate.net For example, in SN2 reactions of benzyl bromides, loose and tight distorted trigonal-bipyramidal transition states can be formed. researchgate.net

The following table illustrates the type of data that can be obtained from computational studies on the transition states of reactions involving benzyl bromides, though these are not specific to this compound.

| Reaction Parameter | Observation from Computational Studies |

|---|---|

| Reaction Mechanism | Typically SN2, with potential for SN1 character depending on substituents and solvent. researchgate.netvaia.com |

| Transition State Geometry | Distorted trigonal-bipyramidal for SN2 reactions. researchgate.net |

| Effect of Substituents | Electron-donating or -withdrawing groups can alter the activation energy and transition state structure. researchgate.net |

This table provides a generalized summary of findings from computational studies on benzyl bromide reactions and does not represent specific data for this compound.

Energy Landscape Mapping

The concept of an energy landscape, or potential energy surface (PES), is fundamental to understanding the conformational flexibility and reactivity of a molecule like this compound. This landscape maps the potential energy of the molecule for all its possible atomic arrangements.

C-O-C-C dihedral angle: Rotation around the ether bond determines the relative orientation of the two phenyl rings.

C-C-C-Br dihedral angle: Rotation of the bromomethyl group influences its spatial relationship with the rest of the molecule.

Research Findings:

Although direct studies on this compound are scarce, research on structurally similar diaryl ethers demonstrates that the conformational preferences are a delicate balance of steric hindrance and electronic effects. Density Functional Theory (DFT) calculations are a common method to explore these energy landscapes. researchgate.net By systematically rotating the key dihedral angles and calculating the corresponding single-point energies, a potential energy surface can be generated.

This mapping would reveal the global minimum energy conformation, which is the most stable arrangement of the atoms, as well as local minima representing other stable conformers. The energy barriers between these conformers, corresponding to transition states on the PES, would also be identified. These barriers are crucial for understanding the dynamics of conformational changes. For instance, studies on related molecules often show that conformations with large dihedral angles between the aromatic rings are energetically favored to minimize steric clash. acs.org

Illustrative Energy Profile:

A hypothetical energy profile for the rotation around the C-O-C-C bond in this compound would likely show two primary energy wells corresponding to twisted conformations, with significant energy barriers at planar arrangements due to steric repulsion between the ortho-substituent and the adjacent phenyl ring.

| Dihedral Angle (Degrees) | Relative Energy (kcal/mol) | Conformation |

| 0 | High | Planar (Sterically hindered) |

| ~45 | Low | Twisted (Stable) |

| 90 | Intermediate | Perpendicular |

| ~135 | Low | Twisted (Stable) |

| 180 | High | Planar (Sterically hindered) |

This table is illustrative and not based on experimental data for this specific compound.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in medicinal chemistry and toxicology for designing molecules with desired biological activities and for predicting their effects. mdpi.com

SAR Analysis:

A qualitative SAR study of this compound and its analogs would involve synthesizing a series of related compounds and evaluating their biological activity. Modifications could include:

Position of the bromomethyl group: Moving the bromomethyl group to the meta or para positions would likely alter the molecule's shape and reactivity, thus affecting its interaction with biological targets.

Substitution on the phenyl rings: Introducing electron-donating or electron-withdrawing groups on either phenyl ring could modulate the electronic properties and lipophilicity of the molecule.

Nature of the halogen: Replacing bromine with chlorine or iodine would change the size, polarizability, and leaving group ability of the benzylic halide.

QSAR Modeling:

QSAR models aim to establish a mathematical relationship between the chemical structure and biological activity. mdpi.com For a series of compounds related to this compound, a QSAR model could be developed following these general steps:

Data Set Collection: A dataset of structurally similar compounds with their experimentally determined biological activities (e.g., IC50 values for enzyme inhibition) would be compiled.

Descriptor Calculation: A wide range of molecular descriptors would be calculated for each compound. These can be categorized as:

Electronic: Dipole moment, partial charges, HOMO/LUMO energies.

Steric: Molecular volume, surface area, specific conformational descriptors.

Hydrophobic: LogP (octanol-water partition coefficient).

Topological: Connectivity indices that describe the branching of the molecule.

Model Development: Statistical methods like Multiple Linear Regression (MLR), Principal Component Analysis (PCA), or machine learning algorithms are used to build a model that correlates the descriptors with the observed activity.

Validation: The predictive power of the model is rigorously tested using internal (e.g., leave-one-out cross-validation) and external validation sets of compounds not used in the model's creation. nih.govacs.org

Studies on brominated flame retardants, which share some structural similarities with this compound, have successfully used QSAR to predict their endocrine-disrupting potencies. nih.govacs.orgflemingcollege.ca These models often find that properties like lipophilicity and specific electronic and steric parameters are critical for activity.

Hypothetical QSAR Data Table:

| Compound | logP | Dipole Moment (Debye) | Molecular Volume (ų) | Observed Activity (IC50, µM) |

| Analog 1 | 4.1 | 2.5 | 250 | 10.5 |

| Analog 2 | 4.5 | 2.8 | 265 | 8.2 |

| Analog 3 | 3.8 | 2.2 | 240 | 15.1 |

| Analog 4 | 4.9 | 3.1 | 280 | 5.7 |

This table is for illustrative purposes to demonstrate the types of data used in a QSAR study.

Theoretical Insights into Selectivity and Efficiency of Reactions

Computational chemistry offers powerful tools to understand and predict the selectivity and efficiency of chemical reactions involving this compound. The compound's primary reactive site is the benzylic bromide, which can participate in nucleophilic substitution reactions.

Reaction Pathway Analysis:

Theoretical calculations can be used to model the reaction pathways for different nucleophiles attacking the electrophilic carbon of the bromomethyl group. By calculating the activation energies for competing pathways, one can predict the major product. For instance, in a reaction with a nucleophile that has multiple potential attacking atoms (e.g., an ambident nucleophile), computational modeling can determine which atom is more likely to form a bond with the benzylic carbon.

Factors Influencing Reactivity:

Nature of the Nucleophile: The strength and steric bulk of the nucleophile will significantly impact the reaction rate and mechanism (SN1 vs. SN2).

Solvent Effects: Computational models can incorporate solvent effects, either implicitly (as a continuum) or explicitly (by including individual solvent molecules), to provide a more accurate picture of the reaction energetics in solution.

Leaving Group Ability: The C-Br bond strength and the stability of the resulting bromide ion influence the reaction's efficiency.

Theoretical Predictions:

DFT calculations can be employed to determine the geometries and energies of the reactants, transition states, and products. The difference in energy between the reactants and the transition state gives the activation energy, which is inversely related to the reaction rate. A lower activation energy implies a more efficient and faster reaction.

For example, in the synthesis of related phenoxybenzyl ethers, the reaction of a phenoxybenzyl halide with a phenol (B47542) is a key step. google.com Theoretical modeling could be used to compare the activation energies for the reaction of this compound with different substituted phenols, thereby predicting the relative efficiency of these reactions.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful, non-destructive technique that probes the magnetic properties of atomic nuclei, such as ¹H (proton) and ¹³C (carbon-13), within a molecule. The resulting spectra provide a wealth of information about the chemical environment of each atom, allowing for a complete structural map of the molecule.

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons in a molecule, the number of protons of each type, and the electronic environment of each proton. For 1-(Bromomethyl)-2-phenoxybenzene, the ¹H NMR spectrum, typically recorded in a deuterated solvent like deuterochloroform (CDCl₃), would exhibit distinct signals corresponding to the different proton environments.

The key expected signals are:

Bromomethyl Protons (-CH₂Br): A characteristic singlet peak is expected for the two protons of the bromomethyl group. Due to the electronegativity of the adjacent bromine atom, this signal would appear in the downfield region, typically around δ 4.5-4.7 ppm. rsc.org

Aromatic Protons: The spectrum will show a complex series of multiplets in the aromatic region (approximately δ 6.8-7.5 ppm) corresponding to the nine protons on the two benzene (B151609) rings. The protons on the phenoxy ring and the bromomethyl-substituted ring will have slightly different chemical shifts due to their distinct electronic environments. The proximity of the electron-withdrawing bromine and the electron-donating ether linkage influences the precise shifts of the protons on the substituted benzene ring.

Interactive Data Table: Expected ¹H NMR Chemical Shifts for this compound

| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Bromomethyl (-CH₂Br) | ~ 4.6 | Singlet (s) | 2H |

| Aromatic (Ar-H) | ~ 6.8 - 7.5 | Multiplet (m) | 9H |

Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the carbon framework of a molecule. Each unique carbon atom in the structure gives a distinct signal.

For this compound, the ¹³C NMR spectrum would be expected to show 13 distinct signals, one for each carbon atom, as the molecule is asymmetrical.

Bromomethyl Carbon (-CH₂Br): This carbon signal would appear in the upfield region, typically around δ 30-34 ppm. rsc.org

Aromatic Carbons: The twelve carbons of the two aromatic rings would produce signals in the range of approximately δ 115-160 ppm. The carbons directly bonded to the ether oxygen (C-O) and the bromomethyl group will have characteristic chemical shifts. The quaternary carbons (those not bonded to any hydrogen) generally show weaker signals than the protonated carbons.

Interactive Data Table: Expected ¹³C NMR Chemical Shifts for this compound